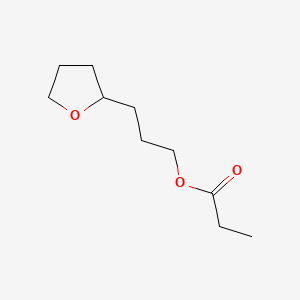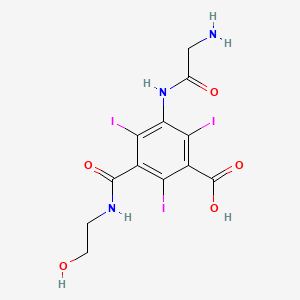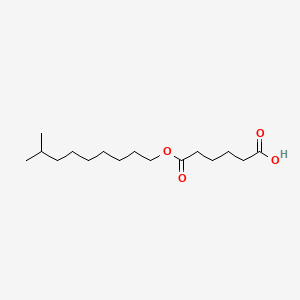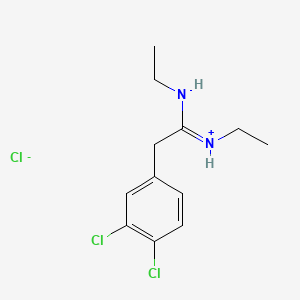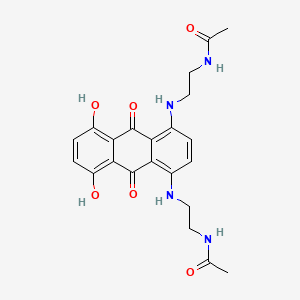
2-Hydroxy-1,6-hexanediyl diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,6-hexanediyl diacrylate is a chemical compound with the molecular formula C12H18O5. It is a di-functional acrylate ester monomer commonly used in the polymer industry for producing various types of polymers. This compound is particularly useful in ultraviolet light cure applications and is often used as a crosslinking agent in radical polymerization reactions .
Vorbereitungsmethoden
The preparation of 2-Hydroxy-1,6-hexanediyl diacrylate typically involves the esterification of 1,6-hexanediol with acrylic acid. The process is catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in the presence of a polymerization inhibitor like hydroquinone to prevent premature polymerization. The reaction mixture is heated to around 70-80°C and maintained for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
2-Hydroxy-1,6-hexanediyl diacrylate undergoes various chemical reactions typical of acrylate esters. These include:
Polymerization: It can undergo radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines.
Esterification: It can be further esterified with other alcohols to form more complex esters
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,6-hexanediyl diacrylate is widely used in scientific research and industrial applications:
Polymer Science: It is used as a monomer for synthesizing poly(this compound)-based polymer microspheres and bifunctional microcapsules.
Adhesives and Coatings: It is used in the formulation of adhesives, sealants, and coatings to improve adhesion, hardness, abrasion resistance, and heat resistance.
Biomedical Applications: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Wirkmechanismus
The primary mechanism of action for 2-Hydroxy-1,6-hexanediyl diacrylate involves radical polymerization. The compound contains acrylate groups that can form free radicals in the presence of initiators. These radicals initiate a chain reaction, leading to the formation of a polymer network. The flexibility of the this compound molecules plays a crucial role in increasing the conversion of double bonds while delaying the gel point, promoting the formation of small cycles .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1,6-hexanediyl diacrylate can be compared with other similar compounds such as:
1,6-Hexanediol diacrylate: Both compounds are di-functional acrylate esters used in polymerization.
Trimethylolpropane triacrylate: This is a tri-functional acrylate ester used as a crosslinker.
Pentaerythritol tetraacrylate: This is a tetra-functional acrylate ester used for high crosslinking density applications.
Eigenschaften
CAS-Nummer |
67905-48-0 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(5-hydroxy-6-prop-2-enoyloxyhexyl) prop-2-enoate |
InChI |
InChI=1S/C12H18O5/c1-3-11(14)16-8-6-5-7-10(13)9-17-12(15)4-2/h3-4,10,13H,1-2,5-9H2 |
InChI-Schlüssel |
MFFPEGFXNIFWDL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCC(COC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
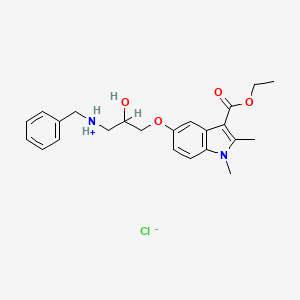
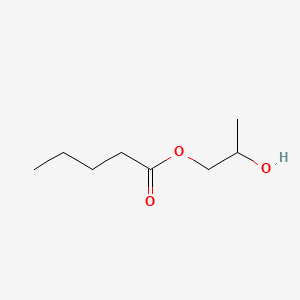

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

